molecular formula C5H3N3O2S B1296465 Thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 7464-09-7

Thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No.: B1296465
CAS No.: 7464-09-7
M. Wt: 169.16 g/mol
InChI Key: ZKMLPWOPYCJLKO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-5,7-diol is a compound with the molecular formula C5H3N3O2S . It’s a fused heterocyclic ring-system that can be viewed as a purine isostere . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .


Synthesis Analysis

A series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones were designed, synthesized, and evaluated as anticancer agents . The synthesis involved a mixture of 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides, the appropriate benzaldehyde, and I2 in DMSO, which reacted at 120°C for 0.5–7 h .


Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidines are fused heterocyclic ring-systems that can be viewed at the first glance as purine isosteres . They are the 7 thia-analogs of purines via the replacement of the nitrogen at position 7 of the purine ring by a sulfur atom .


Chemical Reactions Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones were investigated as phosphatidylinositol 3-kinase inhibitors, ubiquitin-specific protease 7 inhibitors, stearoyl-CoA desaturase inhibitors, the growth hormone secretagogue receptor type 1a antagonists, and positive allosteric modulators of α7 nicotinic acetylcholine receptors .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 169.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 99.3 Ų .

Scientific Research Applications

1. Structural and Medicinal Significance

Thiazolo[4,5-d]pyrimidines, including Thiazolo[4,5-d]pyrimidine-5,7-diol, are recognized for their structural resemblance to adenine and guanine, making them valuable in medicinal chemistry. They are employed in the design of novel therapeutics due to their broad pharmacological activities. This class of compounds has seen significant development in a short time, highlighting their importance in medicinal research (Kuppast & Fahmy, 2016).

2. Drug Discovery and Synthesis

In drug discovery, the thiazolo[4,5-d]pyrimidine scaffold has been utilized to create diverse libraries of compounds. A novel protocol for the synthesis of 7-aminothiazolo[4,5,-d]pyrimidine scaffold libraries on solid support has been developed. This approach is significant in diversifying synthesized compounds for pharmaceutical applications (Lim, Abdildinova, & Gong, 2021).

3. Anticancer Applications

Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents in the development of anticancer drugs. Specific derivatives of this compound have been synthesized and evaluated for their potential anticancer activity, showing significant effectiveness against various cancer cell lines (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

4. Antifungal Activity

Several thiazolo[4,5-d]pyrimidine derivatives have exhibited potent antifungal activity, making them candidates for developing new antifungal agents. The identification of important structural features required for this activity has been a focus in recent research (Chhabria, Rathod, Vala, & Patel, 2011).

5. Antimicrobial Evaluation

Thiazolo[4,5-d]pyrimidines have also been prepared and tested for their antimicrobial activity, with significant inhibitory effects recorded against various bacterial and fungal strains (Badawey, Rida, Hazza, Fahmy, & Gohar, 1993).

Mechanism of Action

Thiazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with the topoisomerase I/DNA complex were proposed on the basis of molecular docking results .

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .

Properties

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323209
Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-09-7
Record name 7464-09-7
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Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-aminothiazole-5-carboxylate 40 (WO 2006/096338; WO 2005/049613) and urea is heated at 190° C. for 2 hours. The hot reaction mixture is poured onto sodium hydroxide solution and any insoluble material is removed by filtration. The mixture is acidified (HCl, 2N) to yield thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 41 (Baker et al (1970) Jour. of the Chem. Soc. 18:2478-84; U.S. Pat. No. 3,277,093; Childress and McKee (1951) J. Am. Chem. Soc. 73:3862-64; Erlenmeyer and Furger (1943) Helv. Chem. Acta 26:366-68) as a white precipitate, which was collected by filtration and air dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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